2-Methyl-3-(thiazole-4-carboxamido)propanoic acid
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Overview
Description
2-Methyl-3-(thiazole-4-carboxamido)propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid typically involves the reaction of 2-methyl-3-nitroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiazole-4-carboxamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-(thiazole-4-carboxamido)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 2-Methylthiazole-4-carboxylic acid
- 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide
Uniqueness
2-Methyl-3-(thiazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-methyl-3-(1,3-thiazole-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-5(8(12)13)2-9-7(11)6-3-14-4-10-6/h3-5H,2H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
JEHGZEXZLBWXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CSC=N1)C(=O)O |
Origin of Product |
United States |
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